molecular formula C8H10OS B074329 (R)-(+)-Methyl p-tolyl sulfoxide CAS No. 1519-39-7

(R)-(+)-Methyl p-tolyl sulfoxide

Cat. No.: B074329
CAS No.: 1519-39-7
M. Wt: 154.23 g/mol
InChI Key: FEVALTJSQBFLEU-SNVBAGLBSA-N
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Description

®-(+)-Methyl p-tolyl sulfoxide is a chiral sulfoxide compound with the molecular formula C8H10OSThis compound is notable for its optical activity, with an optical purity of 99% and a specific rotation of [α]20/D +145° (c = 2 in acetone) . It is used as an intermediate in various chemical syntheses and has applications in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-Methyl p-tolyl sulfoxide can be synthesized through the oxidation of ®-(+)-Methyl p-tolyl sulfide. Common oxidizing agents used in this process include hydrogen peroxide and sodium periodate. The reaction is typically carried out in an organic solvent such as dichloromethane or acetone at room temperature .

Industrial Production Methods

Industrial production of ®-(+)-Methyl p-tolyl sulfoxide often involves the use of p-toluenesulfonyl chloride, anhydrous sodium sulfite, sodium bicarbonate, and monochloro methane as raw materials. The process includes salifying the p-toluenesulfonyl chloride, synthesizing the methyl p-tolyl sulfone, adjusting pH, reducing temperature, and filtering .

Chemical Reactions Analysis

Types of Reactions

®-(+)-Methyl p-tolyl sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-(+)-Methyl p-tolyl sulfoxide is used in several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(+)-Methyl p-tolyl sulfoxide involves its ability to act as a chiral auxiliary, facilitating the formation of optically active products. Its anions undergo addition reactions with nitrones to form optically active α-substituted N-hydroxylamines . This compound also reacts with O-mesitylsulfonylhydroxylamine to form (-)-®-S-methyl-S-p-tolylsulfoximine .

Comparison with Similar Compounds

Similar Compounds

  • Methyl phenyl sulfoxide
  • Methyl p-tolyl sulfide
  • Methyl p-tolyl sulfone

Uniqueness

®-(+)-Methyl p-tolyl sulfoxide is unique due to its high optical purity and specific rotation, making it particularly valuable in asymmetric synthesis. Its ability to form optically active products through various reactions sets it apart from other similar compounds .

Properties

IUPAC Name

1-methyl-4-[(R)-methylsulfinyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVALTJSQBFLEU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448185
Record name (R)-(+)-Methyl p-tolyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519-39-7
Record name (+)-Methyl p-tolyl sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1519-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-Methyl p-tolyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-methyl-4-[(R)-methylsulfinyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (R)-(+)-Methyl p-tolyl sulfoxide?

A1: this compound has a molecular formula of C8H10OS and a molecular weight of 154.25 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound can be characterized by its specific rotation: [α]D +146° (acetone, c = 2), +192° (CHCl3, c = 1.2). []

Q3: How is this compound used in asymmetric synthesis?

A3: this compound acts as a chiral auxiliary and a chiral reagent in various asymmetric reactions. Its lithium anion readily adds to electrophiles like aldehydes, ketones, and imines with high diastereoselectivity. This property is crucial for synthesizing enantiomerically enriched compounds, including pharmaceuticals and natural products. [, , , , , , , ]

Q4: Can you provide an example of a specific reaction where this compound acts as a chiral auxiliary?

A4: In the synthesis of (R)-(+)-tetrahydropalmatine, this compound anion adds diastereoselectively to an imine. After subsequent transformations, the sulfoxide is removed, yielding the desired enantiomerically pure alkaloid. [, ]

Q5: How does the substituent on the acetophenone affect the enantioselectivity of the reaction with this compound anion?

A5: The presence of electron-withdrawing groups on the acetophenone favors the formation of one diastereomer of the β-hydroxy sulfoxide product, while electron-donating groups favor the opposite diastereomer. This effect is attributed to electronic interactions influencing the transition state of the reaction. []

Q6: How stable is this compound under different conditions?

A7: While generally stable, this compound can undergo racemization at elevated temperatures or under harsh reaction conditions. []

Q7: How can the enantiomeric purity of this compound be increased?

A8: Interestingly, flash chromatography of this compound on silica gel leads to enantiomeric fractionation. This phenomenon allows for the enrichment of the enantiomeric excess of the sulfoxide, offering a simple method to obtain higher ee from samples with moderate enantioselectivity. []

Q8: Have there been any computational studies on the reactions involving this compound?

A9: Yes, computational methods, including density functional theory (DFT) calculations, have been employed to study the adsorption and dissociation of this compound on gold surfaces. These studies provided insights into the reaction mechanism and helped estimate the kinetic parameters. []

Q9: How does changing the methyl group in this compound to other alkyl groups affect its reactivity?

A10: Replacing the methyl group with bulkier alkyl groups can influence both the reactivity and stereoselectivity of the reactions involving the sulfoxide. The steric hindrance imposed by the larger alkyl group can affect the approach of the electrophile, leading to altered diastereomeric ratios in the products. [, ]

Q10: Can enzymes selectively reduce racemic sulfoxides?

A11: Yes, dimethyl sulfoxide reductases from various organisms exhibit enantioselectivity in reducing racemic sulfoxides. For example, the enzyme from Rhodobacter capsulatus selectively reduces the (S)-enantiomer of methyl p-tolyl sulfoxide, leaving the (R)-enantiomer in high enantiomeric purity. []

Q11: Are there any applications of this compound beyond organic synthesis?

A12: this compound has been investigated for its use in material science, specifically in the formation of self-assembled monolayers on gold surfaces. This application stems from the sulfur atom's ability to interact with gold, paving the way for developing functional molecular materials with potential applications in biosensing and nanotechnology. []

Q12: Can you elaborate on the applications of this compound in supramolecular chemistry?

A13: this compound has been found to form inclusion complexes with dehydrocholic acid. These complexes exhibit fascinating host-guest interactions and unique crystal packing arrangements, highlighting the potential of this sulfoxide in designing novel supramolecular architectures. [, ]

Q13: How does this compound contribute to understanding the chirality of europium(III) complexes?

A14: Circularly polarized luminescence studies utilizing this compound as a chiral probe have provided valuable insights into the adduct complexes formed with europium(III) β-diketonate complexes. This approach helps elucidate the chiral environment around the europium(III) center, providing a deeper understanding of the factors governing chirality in these complexes. [, ]

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